molecular formula C9H8F2 B13713031 2-Cyclopropyl-1,4-difluorobenzene

2-Cyclopropyl-1,4-difluorobenzene

Cat. No.: B13713031
M. Wt: 154.16 g/mol
InChI Key: YSRJBLJLPYILGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 4 positions and a cyclopropyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,4-difluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the reaction of 2-cyclopropylphenol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,4-difluorobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the ring.

    Nucleophilic Aromatic Substitution (NAS): The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    EAS: Products include brominated or nitrated derivatives of this compound.

    NAS: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Cyclopropyl-1,4-difluorobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,4-difluorobenzene involves its interaction with molecular targets through its aromatic ring and substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.

    1,2,4-Trifluorobenzene: Contains an additional fluorine atom, altering its reactivity and interactions.

Uniqueness

2-Cyclopropyl-1,4-difluorobenzene is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct steric and electronic characteristics

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

2-cyclopropyl-1,4-difluorobenzene

InChI

InChI=1S/C9H8F2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

YSRJBLJLPYILGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.